molecular formula C9H7ClO3 B1423759 Methyl 2-chloro-6-formyl-benzoate CAS No. 1086391-95-8

Methyl 2-chloro-6-formyl-benzoate

Cat. No.: B1423759
CAS No.: 1086391-95-8
M. Wt: 198.6 g/mol
InChI Key: FBGBUSMVAQUKOY-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-formyl-benzoate is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid and is characterized by the presence of a chloro group at the second position and a formyl group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-6-formyl-benzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 2-formylbenzoate. This reaction typically employs thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the Vilsmeier-Haack reaction, where methyl 2-chlorobenzoate is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group .

Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. For instance, the chlorination process can be catalyzed by Lewis acids to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-6-formyl-benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Amines, thiols, in the presence of bases like NaOH or KOH.

Major Products Formed:

    Oxidation: Methyl 2-chloro-6-carboxybenzoate.

    Reduction: Methyl 2-chloro-6-hydroxymethylbenzoate.

    Substitution: Methyl 2-amino-6-formylbenzoate or methyl 2-thio-6-formylbenzoate.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-chloro-6-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGBUSMVAQUKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a solution of methyl 2-chloro-6-vinylbenzoate (6.7 g, 34 mmol) in dry DCM (100 mL) was bubbled O3 at −78° C. over a 30 minute period. Next, nitrogen gas was bubbled into the solution until the solution was colorless. Dimethylsulfane (4.3 g, 68 mmol) was added dropwise and the resulting mixture was warmed to RT and stirred for 2 hours. The reaction mixture was subsequently washed with water (30 mL) and extracted with DCM (3×100 mL). The organic layers were combined, dried over Na2SO4, and concentrated. The crude product was purified by column chromatography eluting with a gradient of EtOAc (0-90%) and PE to give the title compound (3.8 g, 56%). 1H NMR (400 MHz, CDCl3) δ ppm 9.89 (s, 1H), 7.728 (d, J=7.2 Hz, 1H), 7.606 (d, J=8.0 Hz, 1H), 7.489 (t, J=8.0 Hz, 1H), 3.95 (s, 3H).
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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